8-Hydroxy Naltrexone
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Overview
Description
8-Hydroxy Naltrexone is a derivative of naltrexone, an opioid receptor antagonist primarily used to manage alcohol and opioid dependence. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 8-Hydroxy Naltrexone involves several steps, starting from thebaine, a naturally occurring opiate. The preparation includes the generation of oxycodone, followed by N- and O-demethylation. Traditional methods for demethylation involve the use of toxic reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .
Chemical Reactions Analysis
8-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides. Common reagents used in these reactions include hydrobromic acid, alkyl chloroformates, and boron tribromide.
Scientific Research Applications
8-Hydroxy Naltrexone has several scientific research applications:
Chemistry: It is used in the study of opioid receptor antagonists and their synthesis.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: It is being researched for its potential use in treating alcohol and opioid dependence, similar to naltrexone.
Industry: The compound’s synthesis and reactions are of interest for developing more sustainable industrial processes
Mechanism of Action
8-Hydroxy Naltrexone works by binding to opioid receptors, primarily the mu opioid receptors, and blocking the effects of opioids. This action prevents the euphoric and addictive effects of opioids, making it useful in treating dependence. The compound also has some action at kappa and delta receptors, though to a lesser extent .
Comparison with Similar Compounds
8-Hydroxy Naltrexone is similar to other opioid receptor antagonists such as naloxone and naltrexone. it has unique properties due to the presence of the hydroxyl group, which may affect its binding affinity and efficacy. Other similar compounds include:
Naloxone: Used primarily for opioid overdose reversal.
Naltrexone: Used for managing alcohol and opioid dependence.
Noroxymorphone: An intermediate in the synthesis of opioid antagonists .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15?,18+,19+,20+/m1/s1 |
InChI Key |
GEJUGVQZUBDPAB-QJAWZAPVSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
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